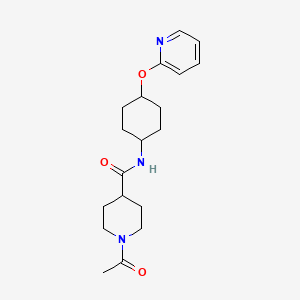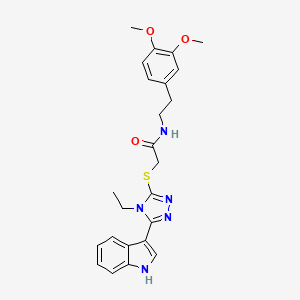![molecular formula C15H24N2O3 B2357851 Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate CAS No. 2411227-08-0](/img/structure/B2357851.png)
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate works by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. By inhibiting these enzymes, the levels of acetylcholine and butyrylcholine in the nervous system increase, leading to increased neurotransmitter activity. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and butyrylcholine in the nervous system, leading to increased neurotransmitter activity. It has also been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate in lab experiments is its potential use as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. This can be useful in studying the role of these enzymes in the nervous system. Additionally, its potential use as an anticancer agent can be useful in studying the mechanisms of cancer cell growth and death. One limitation of using Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate in scientific research. One direction is to further study its potential use as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. Another direction is to further study its potential use as an anticancer agent. Additionally, there is potential for the development of new compounds based on Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate that have improved efficacy and reduced toxicity.
Synthesis Methods
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate can be synthesized through a multi-step process. The first step involves the reaction of tert-butyl 4-bromocrotonate with cyclopentylamine to form tert-butyl N-cyclopentylcarbamate. The second step involves the reaction of tert-butyl N-cyclopentylcarbamate with formaldehyde and but-2-ynoic acid to form tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate.
Scientific Research Applications
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate has potential use in various scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. It has also been studied as a potential inhibitor of the enzyme butyrylcholinesterase, which is involved in the breakdown of the neurotransmitter butyrylcholine in the nervous system. Additionally, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-8-12(18)16-11-15(9-6-7-10-15)17-13(19)20-14(2,3)4/h6-7,9-11H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMBIMRGXMWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

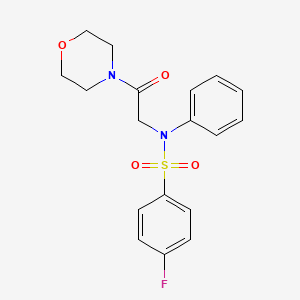
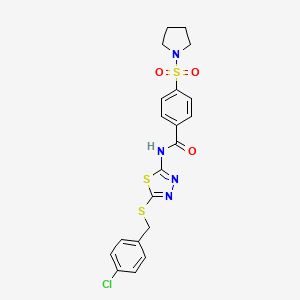
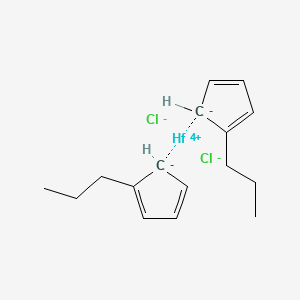
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
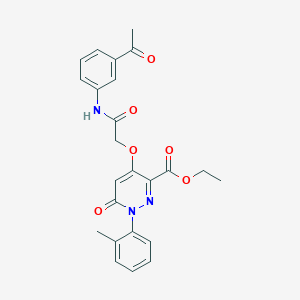
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)
